molecular formula C14H20N2 B1475848 1-(4-Vinylbenzyl)piperidin-3-amine CAS No. 2092156-34-6

1-(4-Vinylbenzyl)piperidin-3-amine

Cat. No.: B1475848
CAS No.: 2092156-34-6
M. Wt: 216.32 g/mol
InChI Key: SQDJCJMQEVVYDU-UHFFFAOYSA-N
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Description

1-(4-Vinylbenzyl)piperidin-3-amine (CAS 2092156-34-6) is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.322 g/mol . It belongs to a class of styrenic piperidine compounds that are valuable in materials science research. Compounds with a similar 4-vinylbenzyl piperidine structure are known to undergo thermal and living anionic polymerization . This makes them useful as polymeric precursors for creating advanced materials such as piperidinium-based ionomers and polyelectrolytes . These materials are investigated for various technological applications, including anion exchange membranes for fuel cells, water purification systems, and gas separation technologies . The structure of this compound, featuring both an amine group and a vinylbenzyl group on the piperidine ring, makes it a versatile building block for researchers developing novel polymers with specific ionic conductivity and thermal stability properties. The product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

2092156-34-6

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C14H20N2/c1-2-12-5-7-13(8-6-12)10-16-9-3-4-14(15)11-16/h2,5-8,14H,1,3-4,9-11,15H2

InChI Key

SQDJCJMQEVVYDU-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CN2CCCC(C2)N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCCC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Vinylbenzyl)piperidin-3-amine, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Vinylbenzyl C₁₃H₁₈N₂ 202.30 (estimated) Polymerization capability; antifouling materials
1-(4-Chlorobenzyl)piperidin-3-amine sulfate 4-Chlorobenzyl, sulfate salt C₁₂H₁₆ClN₂O₄S 333.79 Pharmaceutical intermediate; enhanced solubility
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride 4-Methoxybenzyl, methylamine, HCl salt C₁₄H₂₃ClN₂O 270.80 Increased hydrophobicity; drug candidate stability
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine 6-Cyclopropylpyrimidin-4-yl C₁₂H₁₈N₄ 218.30 Kinase inhibition (e.g., AKT1 targeting)
1-(4-Chloro-2-fluorobenzyl)piperidin-3-amine 4-Chloro-2-fluorobenzyl C₁₂H₁₆ClFN₂ 242.72 High lipophilicity; potential CNS drug candidate
1-(Prop-2-yn-1-yl)piperidin-3-amine Propynyl C₈H₁₄N₂ 138.21 Click chemistry applications; modular synthesis
Structural and Functional Analysis

B. Thermal and Physical Properties

  • The vinylbenzyl group increases molecular rigidity, as seen in indole-based polymers where Tg rises by ~50°C compared to non-vinyl analogs .
  • Salts like hydrochlorides () or sulfates () enhance thermal stability and solubility, critical for pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Polymerization Strategies

Thermal Autopolymerization of 4-Vinylbenzyl Piperidine Derivatives

  • 1-(4-Vinylbenzyl)piperidin-3-amine shares structural similarities with 4-vinylbenzyl piperidine, a styrenic derivative studied extensively for its thermal polymerization behavior.
  • Elevated temperatures commonly used in controlled radical polymerization induce thermal autopolymerization of such monomers, monitored via in situ Fourier transform infrared (FTIR) spectroscopy.
  • The thermal polymerization follows a Mayo mechanism involving a [4 + 2] Diels–Alder adduct intermediate that generates free radicals for chain propagation. The presence of the piperidine ring lowers the activation energy significantly compared to styrene, facilitating polymerization at milder conditions.
  • The amino substituent in the piperidine ring also promotes a parallel cationic polymerization pathway, enhancing overall polymerization rates beyond the typical radical mechanism.
Parameter 4-Vinylbenzyl Piperidine Styrene (for comparison)
Activation Energy (Ea) ~20 kJ/mol ~113 kJ/mol
Polymerization Rate Constant (k_obs) ~10× higher than styrene Baseline
Polymerization Mechanism Mayo + Cationic Mayo

Source: Schultz et al., 2014

Living Anionic Polymerization

  • To avoid uncontrolled thermal polymerization, living anionic polymerization offers a controlled synthetic route at ambient temperatures.
  • Initiated by sec-butyllithium in nonpolar solvents like cyclohexane, this method yields polymers with predictable molecular weights and narrow polydispersities.
  • Sequential monomer addition enables block copolymer formation with styrene, confirming the living nature of the polymerization.
  • Molecular weight control is demonstrated by size exclusion chromatography (SEC), showing monomodal distributions and narrow polydispersity indices (Mw/Mn ~1.03–1.05).
Target Mn (g/mol × 10^3) SEC Mn (g/mol × 10^3) Mw/Mn
5.0 6.2 1.03
15.0 13.4 1.05
20.0 21.2 1.03
45.0 42.3 1.04

Source: Schultz et al., 2014

Detailed Polymerization Kinetics and Mechanistic Insights

  • The thermal autopolymerization of this compound analogs is accelerated by the basic piperidine ring, which can deprotonate the Diels–Alder adduct intermediate, triggering cationic polymerization.
  • This dual mechanism results in significantly faster polymerization rates compared to styrene alone.
  • Additives containing piperidine rings also accelerate styrene polymerization, lowering activation energy to ~40 kJ/mol, indicating a catalytic effect of the piperidinyl group.
Temperature (°C) Rate Constant (k_obs, s^-1) Activation Energy (Ea, kJ/mol)
80 Elevated for 4-VBP 20
100 Increased
120 Further increased

Source: Schultz et al., 2014

Post-Polymerization Functionalization

  • Polymers derived from this compound can be alkylated with bromoalkanes to form piperidinium ionomers and polyelectrolytes.
  • This modification enhances thermal stability and alters glass transition temperatures, which is critical for electro-active membrane applications.
  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that alkylated polymers show increased glass transition temperatures (up to 219 °C) and distinct degradation profiles compared to neutral polymers.
Polymer Type Glass Transition Temperature (°C) Thermal Degradation Onset (°C)
Neutral Poly(4-VBP) 82 373
Alkylated Poly(4-EtVBP)-Br 219 ~310
Alkylated Poly(4-TPhPVBP)-Br 176 ~310

Source: Schultz et al., 2014

Summary Table of Preparation Methods

Method Conditions Advantages Limitations
Thermal Autopolymerization Elevated temperatures (80–120 °C) Simple setup; fast polymerization Uncontrolled polymerization; broad polydispersity
Living Anionic Polymerization Room temperature, sec-butyllithium initiator, cyclohexane solvent Controlled molecular weight; narrow polydispersity; block copolymer formation Requires inert atmosphere; sensitive reagents
Post-Polymerization Alkylation Reaction with bromoalkanes Functionalization for ionomers; thermal stability Additional synthetic step; potential side reactions

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm vinylbenzyl attachment via aromatic protons (δ 6.5–7.2 ppm) and piperidine backbone signals (δ 2.5–3.5 ppm) .
    • IR : Detect amine N-H stretches (~3300 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹) .
  • Chromatography :
    • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS to verify molecular weight (calc. for C₁₄H₂₀N₂: 216.16 g/mol) .

What advanced applications does this compound have in materials science?

Advanced Research Question
The compound serves as a monomer in stimuli-responsive polymers:

  • Self-Assembling Copolymers : When polymerized with styrene, it forms block copolymers for organic thin-film transistors (OTFTs), achieving turn-on voltages as low as 0–1 V. The vinyl group enables post-polymerization functionalization (e.g., crosslinking) .
  • Catalytic Supports : Incorporation into Zn(II)-picolylamine complexes enhances hydrolytic activity for ester bond cleavage (e.g., methyl parathion degradation) .
    Challenges : Balancing hydrophilic/hydrophobic segments for optimal self-assembly .

How can researchers address contradictions in reported yields during scale-up synthesis?

Advanced Research Question
Discrepancies often arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) may quench reactions; use anhydrous conditions and inert atmospheres .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor mono-alkylation, while higher temperatures (25°C) risk di-alkylation. Monitor reaction progress via TLC .
    Mitigation : Optimize stoichiometry (1:1.05 ratio) and employ high-purity reagents.

What strategies enable functionalization of this compound for targeted drug delivery systems?

Advanced Research Question

  • Click Chemistry : The vinyl group undergoes thiol-ene reactions with cysteine-rich peptides for site-specific conjugation .
  • Enzymatic Tagging : Methyltransferases (e.g., GlaTgs2-Var1) catalyze N2-(4-vinylbenzyl) modifications on RNA, enabling tracking in cellular studies .
    Limitations : Steric hindrance from the piperidine ring may reduce reaction efficiency (~30% yield in enzymatic tagging) .

How does the presence of this compound affect polymer microstructure and performance?

Advanced Research Question

  • Morphology : Increased vinylbenzyl content enhances phase separation in block copolymers, improving charge carrier mobility in OTFTs .
  • Thermal Stability : DSC analysis shows Tg ~120°C for styrene-vinylbenzyl copolymers, suitable for high-temperature applications .
    Data Analysis : Correlate AFM phase images with electrochemical impedance spectroscopy to validate structure-property relationships .

What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility .
  • Storage : –20°C under argon to prevent oxidation; shelf life ≥2 years .
  • Waste Disposal : Neutralize with dilute HCl before disposal .

How can impurities in this compound impact pharmacological studies?

Advanced Research Question

  • By-Product Identification : Di-alkylated derivatives (e.g., 1,4-bis(vinylbenzyl)piperidine) may act as antagonists in receptor-binding assays. Use LC-MS/MS for quantification .
  • Mitigation : Recrystallize from ethanol/water (7:3 v/v) to achieve ≥98% purity .

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